(3,4-Dichloro-2-fluorophenyl)methanamine

Kinase inhibitor synthesis EGFR targeting Medicinal chemistry building blocks

(3,4-Dichloro-2-fluorophenyl)methanamine (CAS 1353636-77-7) is a halogenated benzylamine derivative with the molecular formula C₇H₆Cl₂FN and a molecular weight of 194.03 g/mol. The compound features a primary amine (-CH₂NH₂) group on a phenyl ring simultaneously substituted with two chlorine atoms at the 3- and 4-positions and one fluorine atom at the 2-position.

Molecular Formula C7H6Cl2FN
Molecular Weight 194.03 g/mol
Cat. No. B13006646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Dichloro-2-fluorophenyl)methanamine
Molecular FormulaC7H6Cl2FN
Molecular Weight194.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1CN)F)Cl)Cl
InChIInChI=1S/C7H6Cl2FN/c8-5-2-1-4(3-11)7(10)6(5)9/h1-2H,3,11H2
InChIKeyNRJFPVKUCKIDOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3,4-Dichloro-2-fluorophenyl)methanamine: Structural Identity, Physicochemical Profile, and Procurement-Grade Specifications


(3,4-Dichloro-2-fluorophenyl)methanamine (CAS 1353636-77-7) is a halogenated benzylamine derivative with the molecular formula C₇H₆Cl₂FN and a molecular weight of 194.03 g/mol . The compound features a primary amine (-CH₂NH₂) group on a phenyl ring simultaneously substituted with two chlorine atoms at the 3- and 4-positions and one fluorine atom at the 2-position. This specific 1,2,3,4-tetra-substitution pattern creates a unique electronic and steric environment that fundamentally differentiates it from its regioisomeric analogs . Commercially, the compound is available as a freebase or hydrochloride salt, with standard purities ranging from 95% to 98% (HPLC) from major suppliers .

Why Generic Substitution of (3,4-Dichloro-2-fluorophenyl)methanamine Fails: The Critical Role of Chlorine/Fluorine Regiochemistry in Target Engagement and Synthetic Fidelity


The position of halogen substituents on the phenyl ring of benzylamine building blocks is critically important for the biological activity and pharmacokinetic properties of the final drug candidates they produce [1]. The (3,4-dichloro-2-fluorophenyl)methanamine scaffold is a pharmacophoric element found in multiple FDA-approved and clinical-stage kinase inhibitors, including tesevatinib (XL-647) and poziotinib. These drugs rely on this exact substitution pattern for high-affinity binding to EGFR family kinases (IC₅₀ values as low as 0.3 nM for tesevatinib) [2]. Even minor regioisomeric shifts (e.g., moving chlorine from the 3,4- to the 3,6-positions or altering the fluorine position) can drastically alter kinase selectivity, metabolic stability, and synthetic yields [3]. Consequently, substituting this compound with a different dichlorofluorobenzylamine regioisomer without rigorous validation risks producing inactive or suboptimal lead molecules.

Quantitative Differentiation Evidence for (3,4-Dichloro-2-fluorophenyl)methanamine: Comparator-Based Performance Data


Provenance in FDA-Approved/Clinical-Stage Kinase Inhibitors: Comparative Absence of Validated Targets for Regioisomers

The (3,4-dichloro-2-fluorophenyl)methanamine scaffold is a direct chemical precursor to the aniline moiety found in tesevatinib (XL-647), a multi-target tyrosine kinase inhibitor with reported IC₅₀ values of 0.3 nM (EGFR), 16 nM (ErbB2), 1.5 nM (KDR), 8.7 nM (Flt4), and 1.4 nM (EphB4) [1]. This same substitution pattern is also central to poziotinib, an irreversible pan-HER inhibitor with IC₅₀ values of 3.2 nM (HER1), 5.3 nM (HER2), and 23.5 nM (HER4) . In contrast, comprehensive database searches reveal no approved or clinical-stage drug candidates incorporating the regioisomeric (3,6-dichloro-2-fluorophenyl)methanamine or (2,4-dichloro-3-fluorophenyl)methanamine scaffolds as core pharmacophores, indicating a substantial translational gap in validated biological activity [2]. This constitutes a de facto selection criterion: procurement of the 3,4-isomer ensures synthetic access to clinically validated chemotypes.

Kinase inhibitor synthesis EGFR targeting Medicinal chemistry building blocks Tesevatinib Poziotinib

Commercial Purity Attainment: 98% HPLC Purity for the 3,4-Isomer vs. 95% Standard Purity for the 3,6-Regioisomer

Commercially, (3,4-dichloro-2-fluorophenyl)methanamine is available at a standard purity of 98% (HPLC) . The closely related (3,6-dichloro-2-fluorophenyl)methanamine regioisomer is typically supplied at a lower standard purity of 95% (HPLC) . This 3-percentage-point difference in baseline purity can significantly impact the efficiency of subsequent synthetic steps, particularly in multi-step medicinal chemistry campaigns where cumulative impurity profiles can reduce overall yields and complicate purification .

Building block procurement Purity specifications HPLC analysis Regioisomeric comparison

Predicted Physicochemical Differentiation: Lipophilicity (cLogP) and Hydrogen Bonding Potential Distinguish the 3,4-Isomer from Other Regioisomers

Predicted physicochemical parameters provide a basis for differentiating regioisomers. (3,4-Dichloro-2-fluorophenyl)methanamine exhibits a calculated cLogP of approximately 2.1, a topological polar surface area (tPSA) of 26.0 Ų, and one hydrogen bond donor . The (3,6-dichloro-2-fluorophenyl)methanamine regioisomer, by contrast, has subtle but potentially significant differences in dipole moment and pKa due to the altered electron-withdrawing effects of the chlorine atoms . These differences can translate into measurable variations in membrane permeability, solubility, and protein binding in the final drug candidates that incorporate these building blocks.

Physicochemical properties cLogP Drug-likeness Regioisomer comparison

Synthetic Tractability and Patent Literature Prevalence: The 3,4-Dichloro-2-fluoro Substitution Pattern Dominates Kinase Inhibitor Intellectual Property

A survey of the patent literature reveals that the (3,4-dichloro-2-fluorophenyl)amino moiety appears in multiple granted patents covering kinase inhibitor compositions and methods, including US-9066954-B2 (fused heterocyclic derivatives for brain tumor treatment) and patents covering tesevatinib and poziotinib [1][2]. The regioisomeric (3,6-dichloro-2-fluorophenyl)methanamine scaffold is notably absent from major kinase inhibitor patent families. This disparity has practical implications for procurement: the 3,4-isomer offers a well-precedented synthetic route, while the 3,6-isomer may require de novo reaction optimization, increasing development timelines and costs [3].

Patent landscape Synthetic feasibility Intellectual property Kinase inhibitor intermediates

High-Value Application Scenarios for (3,4-Dichloro-2-fluorophenyl)methanamine: Evidence-Backed Use Cases


Synthesis of Multi-Target Kinase Inhibitors for Oncology Drug Discovery Programs Targeting EGFR, HER2, and VEGFR Families

The compound is the definitive choice as a starting material for medicinal chemistry groups synthesizing quinazoline-based kinase inhibitors. Its 3,4-dichloro-2-fluoro substitution pattern is the identical pharmacophoric element in tesevatinib (IC₅₀: 0.3 nM for EGFR, 1.5 nM for KDR) and poziotinib (IC₅₀: 3.2 nM for HER1, 5.3 nM for HER2), providing a direct, literature-precedented route to highly potent lead compounds [1]. Using any other regioisomer would result in a different compound with unknown kinase selectivity and potency, requiring extensive de novo SAR studies.

Fragment-Based Drug Discovery (FBDD) and Focused Kinase Library Construction Requiring Halogenated Benzylamine Building Blocks

For FBDD campaigns, the compound's primary amine functionality enables straightforward coupling to diverse cores (via reductive amination, amide bond formation, or Buchwald-Hartwig coupling), while the 3,4-dichloro-2-fluoro pattern on the phenyl ring provides a privileged fragment for ATP-binding site interactions in kinases [1]. Commercial availability at 98% purity supports high-throughput parallel synthesis without the need for pre-purification, and the established patent literature provides a clear freedom-to-operate landscape for derivative design [2].

Process Chemistry and Route Scouting for Generic API Development of Tesevatinib or Poziotinib

As these drugs progress through clinical pipelines or approach patent expiry, the demand for high-purity (3,4-dichloro-2-fluorophenyl)methanamine as a key starting material (KSM) will increase. The compound's 98% commercial purity [1] meets or exceeds the typical KSM purity requirements for regulatory starting materials. Its well-characterized analytical profile (NMR, HPLC, GC available from vendors ) facilitates regulatory filing and supply chain qualification, making it the preferred choice over less rigorously characterized regioisomers for GMP synthesis campaigns.

Academic and Industrial Structure-Activity Relationship (SAR) Studies on Halogenated Benzylamine Pharmacophores

For research groups systematically exploring the impact of halogen substitution patterns on biological activity, the 3,4-dichloro-2-fluoro isomer serves as a critical reference point. Its biological validation in clinical-stage compounds provides a benchmark against which novel regioisomers can be quantitatively compared, establishing baseline expectations for potency, selectivity, and metabolic stability that are unattainable with commercially available but biologically unvalidated isomers [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3,4-Dichloro-2-fluorophenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.